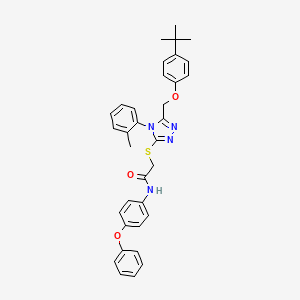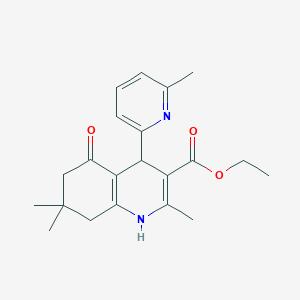![molecular formula C24H25ClN6 B11087869 1-(4-chlorobenzyl)-4-(4-phenethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11087869.png)
1-(4-chlorobenzyl)-4-(4-phenethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-4-(4-phenethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a chlorobenzyl group, and a phenethylpiperazine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-4-(4-phenethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The chlorobenzyl group is then introduced via nucleophilic substitution reactions, while the phenethylpiperazine moiety is attached through amide coupling reactions. Each step requires specific reagents, catalysts, and reaction conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to optimize reaction times and yields.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorobenzyl)-4-(4-phenethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-(4-chlorobenzyl)-4-(4-phenethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-4-(4-phenethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
1-(4-chlorobenzyl)-4-(4-phenethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
1-(4-chlorobenzyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: This compound has a similar structure but with a methyl group instead of a phenethyl group, leading to different chemical and biological properties.
1-(4-bromobenzyl)-4-(4-phenethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: The presence of a bromobenzyl group instead of a chlorobenzyl group can affect the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C24H25ClN6 |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[4-(2-phenylethyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C24H25ClN6/c25-21-8-6-20(7-9-21)17-31-24-22(16-28-31)23(26-18-27-24)30-14-12-29(13-15-30)11-10-19-4-2-1-3-5-19/h1-9,16,18H,10-15,17H2 |
InChI Key |
LXOGWQSLJQCMLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B11087788.png)

![ethyl 1-butyl-5-hydroxy-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B11087800.png)


![Octyl {[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B11087816.png)

![2-[(5E)-5-(4-ethylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B11087822.png)
![N-[3-Morpholino-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-yliden]-N-phenylamine](/img/structure/B11087824.png)
![(8Z)-3-methyl-8-(2,3,3-trichloro-1-nitroprop-2-en-1-ylidene)-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B11087833.png)
![2-{[4-(4-fluorophenyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11087844.png)
![N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11087851.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(4-fluorophenyl)sulfonyl]carbamate](/img/structure/B11087858.png)
![ethyl 4-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate](/img/structure/B11087862.png)
